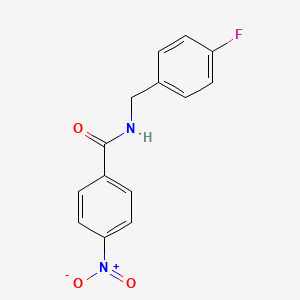

N-(4-fluorobenzyl)-4-nitrobenzamide

Description

Properties

Molecular Formula |

C14H11FN2O3 |

|---|---|

Molecular Weight |

274.25 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-nitrobenzamide |

InChI |

InChI=1S/C14H11FN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18) |

InChI Key |

JNVXYLPECATQFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow techniques and the use of more efficient catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Reduction: 4-aminobenzyl-4-nitrobenzamide.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N-(4-fluorobenzyl)-4-nitrobenzamide exhibits a range of pharmacological properties that make it valuable for research in drug development. Key applications include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and metabolic pathways .

- Neuropharmacology : The compound has been evaluated for its neurotropic effects. Some derivatives demonstrate antidepressant-like activities comparable to established medications, with binding affinities to neurotransmitter receptors such as GABA_A and serotonin transporters . These findings suggest potential applications in treating mood disorders.

- Anti-inflammatory Effects : Research indicates that this compound derivatives can exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

- Neuropharmacological Assessment : In a controlled animal study, derivatives were tested for their effects on behavior in models of depression. Results indicated that specific compounds significantly reduced immobility time in forced swim tests, suggesting potential antidepressant effects .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Neuropharmacology | Antidepressant-like effects | |

| Anti-inflammatory | Reduced inflammation markers |

Binding Affinity to Biological Targets

| Compound | Target | Binding Affinity (∆G) |

|---|---|---|

| This compound | GABA_A receptor | -10.5 kcal/mol |

| Derivative A | Serotonin transporter | -11.0 kcal/mol |

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-nitrobenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following nitrobenzamide derivatives share structural similarities with N-(4-fluorobenzyl)-4-nitrobenzamide but differ in substituents, leading to variations in physical, chemical, and biological properties:

Key Observations :

- Electron-withdrawing vs. donating groups : The 4-nitro group (strong electron-withdrawing) and 4-fluoro substituent (moderate electron-withdrawing) synergistically polarize the benzamide core, enhancing electrophilicity. In contrast, methoxy or alkyl groups (e.g., diphenylethyl) introduce electron-donating effects, reducing reactivity .

- Steric effects : Bulky groups like diphenylethyl hinder molecular packing and may reduce crystallinity, whereas smaller substituents (e.g., fluorobenzyl) favor denser structures .

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., N-(2-Methoxy-phenyl)-4-bromo-benzamide) show improved aqueous solubility compared to halogenated analogs due to increased polarity .

- Thermal stability : Nitrobenzamides with aromatic substituents (e.g., diphenylethyl) exhibit higher melting points (139–142°C) vs. aliphatic chains, correlating with enhanced crystallinity .

Biological Activity

N-(4-fluorobenzyl)-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its derivatives have shown effectiveness against various bacterial strains, potentially by inhibiting enzymes essential for bacterial cell wall synthesis. For example, studies have demonstrated that compounds with similar structures can disrupt bacterial growth by targeting specific metabolic pathways .

Anti-inflammatory and Anticancer Effects

In addition to its antimicrobial properties, this compound is being explored for anti-inflammatory and anticancer applications. Preliminary studies suggest that it may modulate inflammatory pathways and inhibit tumor growth by interfering with cellular signaling mechanisms. For instance, its interaction with receptor tyrosine kinases has been noted as a potential mechanism for its anticancer effects .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thus altering cellular functions.

- Receptor Modulation : It can act on receptors involved in inflammation and cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.

- Cancer Research :

- Inflammation Models :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.